2-methyl-2-(N-methylacetamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(N-methylacetamido)propanoic acid is an organic compound with the molecular formula C6H11NO3. It is known for its unique structure, which includes a methyl group and an N-methylacetamido group attached to a propanoic acid backbone.
Preparation Methods
The synthesis of 2-methyl-2-(N-methylacetamido)propanoic acid typically involves the reaction of 2-methylpropanoic acid with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
2-Methyl-2-(N-methylacetamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylacetamido group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
2-Methyl-2-(N-methylacetamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-methyl-2-(N-methylacetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-2-(N-methylacetamido)propanoic acid can be compared with other similar compounds, such as:
2-Amino-2-methylpropanoic acid: This compound has a similar propanoic acid backbone but contains an amino group instead of an N-methylacetamido group.
2-Methyl-2-(4-methylphenoxy)propanoic acid: This compound has a similar structure but includes a phenoxy group instead of an N-methylacetamido group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
190602-97-2 |
---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-[acetyl(methyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-5(9)8(4)7(2,3)6(10)11/h1-4H3,(H,10,11) |
InChI Key |
ZUGVBQSJDWCALN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C(C)(C)C(=O)O |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.